molecular formula C8H10O2 B3433438 3-(Cyclopent-1-en-1-yl)prop-2-enoic acid CAS No. 2931-27-3

3-(Cyclopent-1-en-1-yl)prop-2-enoic acid

Cat. No.: B3433438
CAS No.: 2931-27-3
M. Wt: 138.16 g/mol
InChI Key: JDGXYCZZEIQOHN-UHFFFAOYSA-N
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Description

3-(Cyclopent-1-en-1-yl)prop-2-enoic acid is an organic compound characterized by a cyclopentene ring attached to a prop-2-enoic acid moiety

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from cyclopentene. One common method involves the addition of a carboxylic acid group to the cyclopentene ring using reagents like acetic anhydride or formic acid.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced through catalytic processes that ensure high yield and purity. These methods often involve the use of transition metal catalysts to facilitate the reaction.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various derivatives, such as aldehydes or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkenes.

  • Substitution: Substitution reactions can introduce different functional groups into the compound, leading to a variety of products.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reagents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong acids (HCl, H2SO4) are often used.

Major Products Formed:

  • Oxidation Products: Cyclopentene-1-carboxylic acid, cyclopentene-1,2-dicarboxylic acid.

  • Reduction Products: Cyclopentene-1-ol, cyclopentene-1,2-diol.

  • Substitution Products: Halogenated derivatives, sulfonated derivatives.

Scientific Research Applications

3-(Cyclopent-1-en-1-yl)prop-2-enoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.

  • Industry: The compound is utilized in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism by which 3-(Cyclopent-1-en-1-yl)prop-2-enoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-(Cyclopent-1-en-1-yl)acrylonitrile: This compound differs by having a nitrile group instead of a carboxylic acid group.

  • 3-(Cyclopent-1-en-1-yl)phenylboronic acid: This compound has a phenylboronic acid group attached to the cyclopentene ring.

Uniqueness: 3-(Cyclopent-1-en-1-yl)prop-2-enoic acid is unique due to its combination of a cyclopentene ring and a prop-2-enoic acid group, which provides distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

2931-27-3

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

3-(cyclopenten-1-yl)prop-2-enoic acid

InChI

InChI=1S/C8H10O2/c9-8(10)6-5-7-3-1-2-4-7/h3,5-6H,1-2,4H2,(H,9,10)

InChI Key

JDGXYCZZEIQOHN-UHFFFAOYSA-N

Isomeric SMILES

C1CC=C(C1)/C=C/C(=O)O

SMILES

C1CC=C(C1)C=CC(=O)O

Canonical SMILES

C1CC=C(C1)C=CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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